
4-(2-苯乙基)苯甲酸
描述
4-(2-Phenylethyl)benzoic acid is a chemical compound with the molecular formula C15H14O2 . It is a derivative of benzoic acid, which is a widely used food preservative and an important intermediate in the synthesis of many other organic substances .
Synthesis Analysis
The synthesis of benzamide derivatives, which are structurally similar to 4-(2-Phenylethyl)benzoic acid, has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the hydrogenation process of a benzal phthalide or a benzyl phthalide in an acid medium in the presence of a platinum metal catalyst .Molecular Structure Analysis
The 4-(2-Phenylethyl)benzoic acid molecule contains a total of 49 bonds. There are 27 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
The reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth has been reported . This reaction is part of the synthesis process of benzamide derivatives, which are structurally similar to 4-(2-Phenylethyl)benzoic acid.科学研究应用
合成和聚合:4-(2-苯乙基)苯甲酸已被用于特定化合物的合成中。例如,它已通过 Wittig-Horner 反应、水解和氢化从邻氰基苄基氯化物中合成,产率显着 (陈芬儿,2012)。此外,它在某些苯酚衍生物的酶促氧化聚合中发挥作用,有助于形成具有高热稳定性的低聚物 (Altug Kumbul 等人,2015)。
药物递送系统中络合物的形成:在药物递送中,苯甲酸衍生物,包括 4-(2-苯乙基)苯甲酸,因其与其他分子(如 α 环糊精)形成络合物的潜力而受到研究。此类络合物可以增强药物稳定性和递送效率 (G. Dikmen,2021)。
在绿色化学中的应用:绿色化学的研究已经探索了在水中使用苯甲酸合成苯并咪唑,以实现环保的工艺和高产率。这证明了苯甲酸衍生物在可持续化学工艺中的潜力 (Lucinda M. Dudd 等人,2003)。
药物研究:在药物研究中,苯甲酸是一种模型化合物。了解其在各种溶剂中的行为对于药物开发和制剂至关重要。对其热力学和相行为的研究为这一领域做出了重大贡献 (T. Reschke 等人,2016)。
食品工业中的微胶囊化:在食品工业中,苯甲酸(一种常见的防腐剂)的微胶囊化增强了其在各种食品中的应用。该领域的研究重点是优化微胶囊化产品的物理特性 (Gerson Reginaldo Marques 等人,2016)。
抗抑郁药中的代谢研究:它参与了新型抗抑郁药的代谢研究。例如,其衍生物已被确定为一种新的抗抑郁药的氧化代谢中的代谢物,有助于了解药物的生物转化 (Mette G. Hvenegaard 等人,2012)。
作用机制
While the specific mechanism of action for 4-(2-Phenylethyl)benzoic acid is not mentioned in the search results, it’s known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
安全和危害
属性
IUPAC Name |
4-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJVEWVYWNEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307498 | |
| Record name | 4-(2-Phenylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)benzoic acid | |
CAS RN |
785-79-5 | |
| Record name | 4-(2-Phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Phenylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


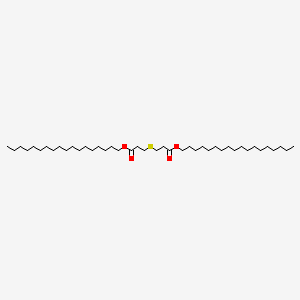

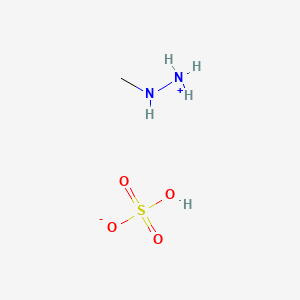


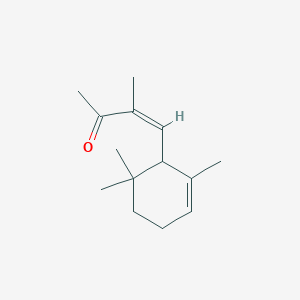

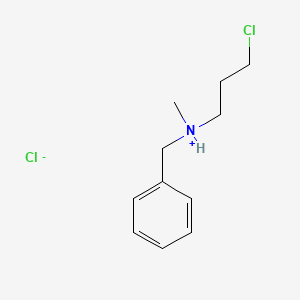
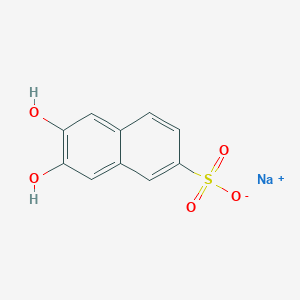
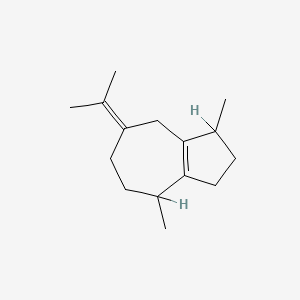

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)

